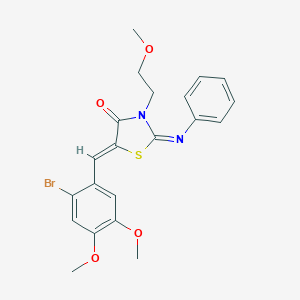
(2Z,5Z)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,5Z)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of thiazolidinones and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting certain enzymes and signaling pathways that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant, anti-inflammatory, and antimicrobial properties. It has also been shown to inhibit the growth of cancer cells and reduce blood glucose levels in diabetic animals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2Z,5Z)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments is its potential to be developed into new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its toxicity and potential side effects.
Future Directions
There are several future directions for the research on (2Z,5Z)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one. One direction is to further study the mechanism of action of this compound to better understand its pharmacological effects. Another direction is to develop new derivatives of this compound with improved pharmacological properties. Additionally, research can be conducted to investigate the potential applications of this compound in other fields, such as agriculture and environmental science.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
Synthesis Methods
The synthesis of (2Z,5Z)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been reported in the literature using different methods. One of the most common methods involves the reaction of 2-aminothiophenol with 2-bromo-4'-hydroxyacetophenone in the presence of sodium hydroxide and ethanol. The resulting product is then reacted with 2-bromo-5-ethoxybenzaldehyde and 2-methoxyethylamine to obtain the final product.
Scientific Research Applications
(2Z,5Z)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the development of new drugs for the treatment of cancer, diabetes, and inflammation. It has also been studied for its antimicrobial and antioxidant properties.
properties
Molecular Formula |
C21H20Br2N2O4S |
|---|---|
Molecular Weight |
556.3 g/mol |
IUPAC Name |
(5Z)-5-[(2,3-dibromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H20Br2N2O4S/c1-3-29-15-11-13(17(22)18(23)19(15)26)12-16-20(27)25(9-10-28-2)21(30-16)24-14-7-5-4-6-8-14/h4-8,11-12,26H,3,9-10H2,1-2H3/b16-12-,24-21? |
InChI Key |
SJANIYDDBNTBRM-ZNMYEUQISA-N |
Isomeric SMILES |
CCOC1=C(C(=C(C(=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC)Br)Br)O |
SMILES |
CCOC1=C(C(=C(C(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC)Br)Br)O |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306384.png)
![2-{(5Z)-5-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306386.png)
![ethyl 4-{5-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B306387.png)
![2-[5-(4-sec-butoxy-3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306392.png)

![(2Z,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306394.png)

![2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306399.png)
![1-(2,3-dimethylphenyl)-5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B306400.png)
![(2E,5Z)-5-[3-ethoxy-5-iodo-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306402.png)
![2-{5-[3-bromo-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306403.png)
![2-[5-(3-allyl-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306404.png)
